molecular formula C21H19ClFN3OS B2850073 N-(3-CHLORO-4-METHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1358945-36-4

N-(3-CHLORO-4-METHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2850073
CAS No.: 1358945-36-4
M. Wt: 415.91
InChI Key: FESDBWHTVUYDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-4-Methylphenyl)-6-Fluoro-3-(Thiomorpholine-4-Carbonyl)Quinolin-4-Amine is a quinoline-based small molecule characterized by three key structural features:

  • Quinoline core: A bicyclic aromatic system with nitrogen at position 1.
  • Substituents: A 3-chloro-4-methylphenyl group at position 2. A fluorine atom at position 4. A thiomorpholine-4-carbonyl group at position 2.

Properties

IUPAC Name

[4-(3-chloro-4-methylanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3OS/c1-13-2-4-15(11-18(13)22)25-20-16-10-14(23)3-5-19(16)24-12-17(20)21(27)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESDBWHTVUYDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Comparison of Quinoline Derivatives
Compound Name Key Substituents Molecular Weight Notable Features
Target Compound 3-chloro-4-methylphenyl, 6-F, thiomorpholine-4-carbonyl ~450 (estimated) Sulfur-containing morpholine derivative
N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-Fluoroquinoline-4-carboxamide 3,3-difluoropyrrolidinyl, morpholinopropyl 423.43 Antimicrobial activity
N-(3-Chlorophenyl)-6-(Trifluoromethyl)quinolin-4-amine 3-chlorophenyl, 6-trifluoromethyl 322.71 Simpler structure, halogenated groups
(S)-N-(3-Chloro-4-Fluorophenyl)-6-Nitroquinazolin-4-amine 3-chloro-4-fluorophenyl, 6-nitro, tetrahydofuran-3-yloxy 434.81 Quinazoline core, nitro group

Pharmacological and Physicochemical Properties

Bioactivity
  • Target Compound : While direct activity data are unavailable, the thiomorpholine group may enhance metabolic stability compared to morpholine analogs, as sulfur atoms often improve lipophilicity and membrane permeability .
  • N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-Fluoroquinoline-4-carboxamide: Exhibits multi-stage antimicrobial activity, attributed to its difluoropyrrolidine and morpholine moieties, which may disrupt bacterial membrane integrity .
Physicochemical Properties
  • Lipophilicity :
    • The target compound’s thiomorpholine group (logP ~2.5 estimated) may confer higher lipophilicity than the morpholine-containing analog (logP ~1.8) .
    • The trifluoromethyl group in increases hydrophobicity (logP ~3.1), favoring blood-brain barrier penetration.
  • Solubility : Fluorine atoms in all compounds enhance aqueous solubility slightly, but the nitro group in may reduce solubility due to increased molecular polarity.

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